molecular formula C16H16N4O2S B2795133 1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2310144-10-4

1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2795133
CAS No.: 2310144-10-4
M. Wt: 328.39
InChI Key: UFTCVJJDRBZWFQ-UHFFFAOYSA-N
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Description

1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a naphthalene ring, a sulfonyl group, an azetidine ring, and a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity .

Chemical Reactions Analysis

1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Conditions: Aqueous or organic solvent, mild to moderate temperatures

      Products: Oxidized derivatives of the triazole ring

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous conditions, low temperatures

      Products: Reduced derivatives of the triazole ring

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

      Conditions: Organic solvents, room temperature to reflux

      Products: Substituted triazole derivatives

Scientific Research Applications

1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-14-4-1-2-6-15(14)16)20-11-13(12-20)10-19-9-8-17-18-19/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTCVJJDRBZWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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